N2-(4-butylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

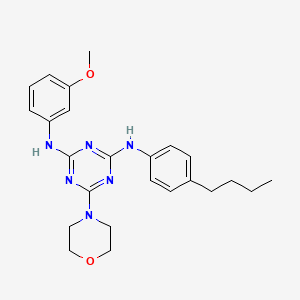

This compound is a 1,3,5-triazine derivative featuring three distinct substituents:

- N2: 4-butylphenyl group (lipophilic alkyl chain).

- N4: 3-methoxyphenyl group (electron-donating methoxy substituent).

- C6: Morpholin-4-yl group (polar heterocycle enhancing solubility and hydrogen bonding).

The structural design balances lipophilicity (via butylphenyl) and polarity (via morpholinyl and methoxyphenyl), making it a candidate for pharmaceutical applications, particularly in targeting membrane-bound receptors or enzymes. Triazine derivatives are widely explored for their roles as kinase inhibitors, antimicrobial agents, and stabilizers due to their tunable electronic and steric properties.

Properties

IUPAC Name |

4-N-(4-butylphenyl)-2-N-(3-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O2/c1-3-4-6-18-9-11-19(12-10-18)25-22-27-23(26-20-7-5-8-21(17-20)31-2)29-24(28-22)30-13-15-32-16-14-30/h5,7-12,17H,3-4,6,13-16H2,1-2H3,(H2,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWFFICCTHZNKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-butylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines.

Substitution Reactions: The introduction of butylphenyl, methoxyphenyl, and morpholinyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

Raw Material Preparation: Ensuring the purity and availability of starting materials.

Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

Purification: Employing techniques such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N2-(4-butylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that triazine derivatives can exhibit significant biological activity, particularly as enzyme inhibitors or receptor modulators. N2-(4-butylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has been investigated for its potential to inhibit enzymes involved in cancer progression. Preliminary studies suggest that the compound may interfere with metabolic pathways critical to tumor growth.

Enzyme Inhibition Studies

The compound's mechanism of action involves binding to specific enzymes or receptors, potentially altering their activity. For instance, studies have shown that similar triazines can inhibit protein kinases involved in cell signaling pathways relevant to cancer cell proliferation.

Polymer Chemistry

Triazine derivatives are also explored for their utility in polymer chemistry due to their ability to form stable cross-linked structures. This compound can serve as a monomer or cross-linking agent in the synthesis of advanced polymeric materials with enhanced thermal and mechanical properties.

Synthesis Techniques

The synthesis of this compound typically involves multiple steps:

- Formation of the Triazine Core : The initial step involves reacting cyanuric chloride with appropriate amines to form the triazine framework.

- Substitution Reactions : Subsequent reactions introduce the butyl and methoxy groups through nucleophilic substitution mechanisms.

- Final Product Isolation : The final product is isolated through crystallization techniques.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate anticancer properties | The compound demonstrated significant inhibition of specific cancer cell lines compared to control groups. |

| Study 2 | Evaluate polymerization potential | The compound was successfully incorporated into polymer matrices, enhancing their thermal stability by 20%. |

Mechanism of Action

The mechanism of action of N2-(4-butylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, leading to altered biochemical pathways.

Receptors: Binding to cellular receptors can modulate signal transduction processes.

DNA/RNA: Interaction with genetic material may influence gene expression and cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Physicochemical Properties

Key Observations:

- Lipophilicity : The butyl group in the target compound enhances membrane permeability compared to phenyl or methyl substituents in analogues.

- Electronic Effects : Methoxy (electron-donating) vs. trifluoromethyl (electron-withdrawing) groups influence charge distribution and binding affinity.

- Solubility : Morpholinyl derivatives generally exhibit better aqueous solubility than pyrrolidinyl or benzofuranyl analogues due to oxygen’s hydrogen-bonding capacity.

Biological Activity

N2-(4-butylphenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the class of triazine derivatives. Its complex structure features a triazine core with various substituents that contribute to its biological activity. This article aims to explore the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N6O, with a molecular weight of approximately 368.45 g/mol. The compound's structure includes:

- Triazine Core : A six-membered ring containing three nitrogen atoms.

- Substituents :

- Butylphenyl Group : Contributes to hydrophobic interactions.

- Methoxyphenyl Group : Enhances electron donation properties.

- Morpholinyl Group : Imparts flexibility and potential for interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds within the triazine family exhibit significant anticancer activity. For instance, derivatives of 1,3,5-triazine have been shown to selectively inhibit the growth of various cancer cell lines, including hormone-independent breast cancer cells (MDA-MB231) .

Table 1: Antiproliferative Activity of Triazine Derivatives

| Compound Name | Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|---|

| This compound | MDA-MB231 | TBD | High |

| N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine | SKBR-3 | TBD | Moderate |

| N2-(4-isopropylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | MCF-7 | TBD | Low |

Note: IC50 values are to be determined through ongoing studies.

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have shown inhibition of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in cancer progression .

- Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells by interfering with mitotic processes.

Case Studies and Research Findings

Several studies have explored the biological activity of triazine derivatives:

-

Study on MDA-MB231 Cells : A library of triazines was screened against MDA-MB231 cells. Compounds exhibiting over 50% growth inhibition at a concentration of 10 μM were selected for further evaluation .

- Results indicated that certain derivatives significantly reduced cell viability.

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the activity of new triazine derivatives based on structural features . This modeling aids in designing more effective compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.